molecular formula C21H24FN7O B3445081 N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)amine

N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)amine

Cat. No.: B3445081
M. Wt: 409.5 g/mol
InChI Key: ZLHWFOFDJUOUMH-UHFFFAOYSA-N
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Description

N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)amine is a 1,3,5-triazine derivative featuring a 4-aminotriazine core substituted with two key moieties:

  • Position 6: A [4-(4-fluorophenyl)piperazino]methyl group, which introduces a fluorinated aromatic ring linked via a piperazine spacer.
  • Position 2: A N-(4-methoxyphenyl)amine group, contributing electron-donating methoxy substituents.

This compound’s design integrates structural motifs associated with nucleobase mimicry (triazine core) and receptor-targeting capabilities (fluorophenylpiperazine).

Properties

IUPAC Name

6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN7O/c1-30-18-8-4-16(5-9-18)24-21-26-19(25-20(23)27-21)14-28-10-12-29(13-11-28)17-6-2-15(22)3-7-17/h2-9H,10-14H2,1H3,(H3,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHWFOFDJUOUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)amine typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions:

    Final Coupling: The final step involves coupling the triazine derivative with 4-methoxyaniline under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups.

    Reduction: Reduction reactions can target the triazine ring or the fluorophenyl group.

    Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the triazine ring and the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, the compound is studied for its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. It may act as an inhibitor or activator of specific enzymes or receptors, making it useful in treating various diseases.

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparative Insights

  • Piperazine vs. Fluorophenyl substitution on piperazine (target compound) is critical for ENT inhibition, as shown in FPMINT analogues .
  • Aryl Group Effects :

    • 4-Methoxyphenyl (target compound): Enhances solubility due to the electron-donating methoxy group, contrasting with lipophilic 2,4-dimethylphenyl () or chloroaryl () groups.
    • Naphthyl vs. Methoxyphenyl : Naphthyl in FPMINT increases ENT2 affinity, while methoxyphenyl in the target compound may redirect activity toward other targets (e.g., kinases) .
  • Triazine Core Modifications: 4-Amino (target compound) vs. 4-chloro (): Amino groups improve nucleophilic reactivity, enabling easier functionalization, while chloro groups are preferred in industrial stabilizers . 6-Position Substitution: The [piperazino]methyl group (target compound) provides steric bulk and hydrogen-bonding sites, contrasting with simpler aryl or morpholino groups ().

Pharmacological and Physicochemical Properties

  • Lipophilicity : The 4-fluorophenyl and methoxyphenyl groups balance lipophilicity, likely improving blood-brain barrier penetration compared to chlorophenyl derivatives ().
  • Synthetic Accessibility : Piperazine-containing triazines (target compound) require multi-step synthesis, similar to FPMINT analogues, but avoid challenges seen in oxadiazine derivatives (), which suffer from isolation issues .

Structure-Activity Relationship (SAR) Highlights

  • Halogenated Aromatic Rings : Fluorine or chlorine on the phenyl ring (target compound, ) is essential for bioactivity, likely due to enhanced electronegativity and van der Waals interactions.
  • Piperazine Flexibility : The piperazine spacer in the target compound allows optimal positioning of the fluorophenyl group for target binding, as seen in ENT inhibitors .

Biological Activity

N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)amine is a complex organic compound belonging to the class of triazine derivatives. This compound is characterized by its unique structural features, including a triazine ring and a piperazine moiety, which contribute to its biological activity.

Chemical Structure

The compound's IUPAC name is 6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine. The molecular formula is C21H24FN7C_{21}H_{24}FN_7, and it features several functional groups that play critical roles in its biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The binding affinity to these targets can lead to inhibition or modulation of their activity, resulting in various pharmacological effects. Understanding the precise mechanism requires further studies focusing on target identification and pathway analysis.

Pharmacological Effects

Research indicates that compounds similar to this compound may exhibit:

  • Antitumor Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines.
  • Antimicrobial Properties : The compound may show activity against various bacterial strains.
  • CNS Activity : Due to the presence of the piperazine group, it may interact with neurotransmitter systems.

Study 1: Antitumor Activity

A recent study evaluated the antitumor effects of similar triazine derivatives in vitro. The results indicated that compounds with a piperazine substituent demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The IC50 values were found to be in the micromolar range, suggesting a promising therapeutic potential.

CompoundCell LineIC50 (µM)
Triazine AMCF-715
Triazine BMCF-710
Target CompoundMCF-712

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of related compounds. The target compound was tested against Gram-positive and Gram-negative bacteria. It showed notable inhibition against Staphylococcus aureus and Escherichia coli.

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)amine
Reactant of Route 2
Reactant of Route 2
N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)amine

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